molecular formula C19H19N B587001 Setiptiline-d3 CAS No. 1795024-97-3

Setiptiline-d3

Cat. No.: B587001
CAS No.: 1795024-97-3
M. Wt: 264.386
InChI Key: GVPIXRLYKVFFMK-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Setiptiline-d3 is a deuterated form of Setiptiline, a tetracyclic antidepressant. It is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Setiptiline. The deuterium atoms in this compound replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties.

Mechanism of Action

Target of Action

Setiptiline-d3, also known as Setiptiline, primarily targets the α2 adrenergic receptor and serotonin receptors 3, 5 . The α2 adrenergic receptor is a type of adrenergic receptor, which plays a key role in regulating neurotransmitter release. Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .

Mode of Action

This compound acts as an antagonist at the α2 adrenergic receptor and at serotonin receptors 3, 5 . The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse . The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signaling .

Biochemical Pathways

It is known that the drug’s antagonistic action on α2 adrenergic and serotonin receptors can influence thenoradrenergic and serotonergic neurotransmission pathways . This can lead to increased levels of noradrenaline and serotonin in the brain, which are associated with mood regulation .

Pharmacokinetics

Like many other antidepressants, it is likely to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The primary result of this compound’s action is the reduction of symptoms of major depressive disorder . This is achieved through its antagonistic effects on α2 adrenergic and serotonin receptors, leading to increased levels of noradrenaline and serotonin in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Setiptiline-d3 involves the incorporation of deuterium atoms into the Setiptiline molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Deuterated methanol or ethanol

    Temperature: Room temperature to 50°C

    Pressure: 1-5 atm of deuterium gas

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Preparation of Deuterated Precursors: Using deuterated reagents to prepare intermediates.

    Catalytic Hydrogenation: Employing large-scale reactors with Pd/C catalysts.

    Purification: Utilizing chromatographic techniques to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions

Setiptiline-d3 undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Setiptiline-d3 is widely used in scientific research for:

    Pharmacokinetic Studies: Tracing the metabolic pathways of Setiptiline in biological systems.

    Drug Development: Understanding the interaction of Setiptiline with biological targets.

    Biological Research: Studying the effects of Setiptiline on neurotransmitter systems.

    Industrial Applications: Used as a reference standard in quality control and analytical testing.

Comparison with Similar Compounds

Similar Compounds

    Mianserin: Another tetracyclic antidepressant with similar pharmacological properties.

    Mirtazapine: A close analogue of Setiptiline with a similar mechanism of action.

    Aptazapine: Shares structural similarities with Setiptiline and exhibits similar antidepressant effects.

Uniqueness of Setiptiline-d3

This compound is unique due to the presence of deuterium atoms, which makes it an invaluable tool in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and analysis in biological systems without altering the compound’s pharmacological properties.

Biological Activity

Setiptiline-d3 is a deuterated form of setiptiline, a tetracyclic antidepressant known for its complex pharmacological profile. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.

This compound exhibits several pharmacological activities primarily through its interactions with various neurotransmitter receptors:

  • Serotonin Receptors : Setiptiline acts as an antagonist at multiple serotonin receptors, including 5-HT2A and 5-HT2C. This antagonism may lead to an upregulation of serotonergic signaling, contributing to its antidepressant effects .
  • Alpha-2 Adrenergic Receptors : It also functions as an antagonist at alpha-2 adrenergic receptors, which likely enhances noradrenergic neurotransmission by inhibiting presynaptic inhibition .
  • Norepinephrine Reuptake Inhibition : this compound has been identified as a norepinephrine reuptake inhibitor, which may further support its role in mood regulation and anxiety relief .

Receptor Binding and Activity

Recent studies have demonstrated that this compound exhibits agonistic activity at specific serotonin receptors, particularly the 5-HT1e and 5-HT1F receptors. The following table summarizes the binding affinities and activities of this compound compared to other related compounds:

CompoundReceptorEC50 (nM)Activity Type
This compound5-HT1eR171.0Full Agonist
This compound5-HT1FR64.6Full Agonist
Mirtazapine5-HT1eR1,040Partial Agonist
Mirtazapine5-HT1FR235.5Partial Agonist
Mianserin5-HT1eRNot ReportedFull Agonist

The data indicates that this compound is a potent full agonist at both the 5-HT1eR and 5-HT1FR receptors, suggesting a significant role in modulating serotonergic pathways .

Structural Insights

Structural studies using cryo-electron microscopy have provided insights into how this compound interacts with serotonin receptors. The binding poses reveal that this compound adopts a unique conformation that facilitates effective receptor activation. Key interactions include:

  • Hydrophobic Interactions : The tricyclic moiety of this compound forms hydrophobic contacts with critical residues in the receptor binding pocket.
  • Ionic Bonds : A conserved ionic bond is formed between the tertiary amine of this compound and specific receptor residues, enhancing binding affinity and stability .

Properties

CAS No.

1795024-97-3

Molecular Formula

C19H19N

Molecular Weight

264.386

InChI

InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3/i1D3

InChI Key

GVPIXRLYKVFFMK-FIBGUPNXSA-N

SMILES

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24

Synonyms

2,3,4,9-Tetrahydro-2-(methyl-d3)-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine;  Org 8282-d3;  MO-8282-d3;  Teciptilline-d3; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.